molecular formula C16H25N7O2 B6058068 2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-[3-methyl-1-(2-methyl-1,2,4-triazol-3-yl)butyl]acetamide

2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-[3-methyl-1-(2-methyl-1,2,4-triazol-3-yl)butyl]acetamide

Cat. No.: B6058068
M. Wt: 347.42 g/mol
InChI Key: WADRWRATNHGBLQ-UHFFFAOYSA-N
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Description

2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-[3-methyl-1-(2-methyl-1,2,4-triazol-3-yl)butyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyridazine ring, a triazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-[3-methyl-1-(2-methyl-1,2,4-triazol-3-yl)butyl]acetamide typically involves multiple steps, starting from readily available starting materials

  • Formation of the Pyridazine Ring: : The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a diester. This reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.

  • Introduction of the Dimethylamino Group: : The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine. This reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.

  • Coupling of the Triazole Ring with the Acetamide Group: : The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne. The resulting triazole is then coupled with the acetamide group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-[3-methyl-1-(2-methyl-1,2,4-triazol-3-yl)butyl]acetamide can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of oxidized derivatives with different functional groups.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. This can result in the formation of reduced derivatives with different functional groups.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, reflux conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), acylating agents (acetyl chloride), inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can result in the formation of alcohols or amines. Substitution reactions can yield a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-[3-methyl-1-(2-methyl-1,2,4-triazol-3-yl)butyl]acetamide has several scientific research applications, including:

  • Medicinal Chemistry: : The compound can be used as a lead compound for the development of new drugs. Its unique structure allows for the exploration of various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

  • Pharmaceuticals: : The compound can be used as an intermediate in the synthesis of pharmaceutical drugs. Its functional groups allow for further modification to enhance drug efficacy and reduce side effects.

  • Materials Science: : The compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, and stability. Its heterocyclic structure provides a versatile platform for the design of advanced materials.

Mechanism of Action

The mechanism of action of 2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-[3-methyl-1-(2-methyl-1,2,4-triazol-3-yl)butyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-[3-methyl-1-(2-methyl-1,2,4-triazol-3-yl)butyl]acetamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and heterocyclic rings. This allows for a wide range of chemical modifications and biological activities. Its structure provides a versatile platform for the design of new compounds with improved properties and applications.

Properties

IUPAC Name

2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-[3-methyl-1-(2-methyl-1,2,4-triazol-3-yl)butyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N7O2/c1-11(2)6-13(16-17-10-19-22(16)5)20-14(24)9-23-15(25)7-12(8-18-23)21(3)4/h7-8,10-11,13H,6,9H2,1-5H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADRWRATNHGBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=NC=NN1C)NC(=O)CN2C(=O)C=C(C=N2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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